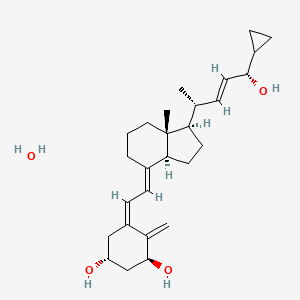

Calcipotriol monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est principalement utilisé dans le traitement du psoriasis, une maladie chronique de la peau caractérisée par des plaques rouges et squameuses . Le calcipotriol (hydrate) est connu pour sa capacité à réguler la croissance et la différenciation des cellules cutanées, ce qui en fait un traitement efficace contre le psoriasis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le calcipotriol (hydrate) est synthétisé par un processus en plusieurs étapes qui implique la modification de la calcitriol. La synthèse comprend généralement des étapes telles que l'hydroxylation, la cyclisation et la modification de la chaîne latérale . Une méthode courante consiste à utiliser des nanoparticules de lipides solides pour encapsuler le calcipotriol, ce qui améliore sa stabilité et son efficacité .

Méthodes de production industrielle : Dans les milieux industriels, le calcipotriol (hydrate) est produit en utilisant une combinaison de synthèse chimique et de techniques de formulation. Le composé est souvent formulé en préparations topiques telles que des crèmes et des pommades pour faciliter l'application . Le processus de production implique également des mesures strictes de contrôle de la qualité pour garantir la stabilité et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le calcipotriol (hydrate) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés thérapeutiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification du calcipotriol (hydrate) comprennent des agents oxydants, des agents réducteurs et des catalyseurs . Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions chimiques du calcipotriol (hydrate) comprennent son principal métabolite, l'analogue de la cétone saturée MC1080, et d'autres métabolites moins puissants . Ces métabolites sont généralement moins actifs que le composé parent, mais jouent néanmoins un rôle dans son profil pharmacologique global .

Applications de la recherche scientifique

Le calcipotriol (hydrate) a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il est utilisé comme composé modèle pour étudier la synthèse et la modification des analogues de la vitamine D . En biologie, il est utilisé pour étudier le rôle des récepteurs de la vitamine D dans la différenciation et la prolifération cellulaire . En médecine, le calcipotriol (hydrate) est largement étudié pour ses effets thérapeutiques dans le traitement du psoriasis et d'autres affections cutanées .

Mécanisme d'action

Le calcipotriol (hydrate) exerce ses effets en se liant au récepteur de la vitamine D (VDR), un membre de la superfamille des récepteurs stéroïdiens/thyroïdiens . Cette liaison module la transcription des gènes impliqués dans la différenciation et la prolifération cellulaire . Dans le psoriasis, le calcipotriol (hydrate) réduit le nombre de nouvelles cellules cutanées produites et favorise la maturation des cellules existantes, atténuant ainsi les symptômes de la maladie . Le mécanisme d'action précis n'est pas complètement compris, mais on pense qu'il implique la régulation du métabolisme du calcium et la modulation des réponses immunitaires .

Applications De Recherche Scientifique

Treatment of Psoriasis

Calcipotriol monohydrate is predominantly used for the treatment of chronic plaque psoriasis. It is often applied topically in various formulations, including ointments, gels, and foams. The compound has been shown to be effective in reducing psoriatic lesions and improving overall skin condition.

- Efficacy : Clinical studies demonstrate that calcipotriol significantly reduces the severity of psoriasis as measured by the Psoriasis Area and Severity Index (PASI) score. For instance, one study indicated that patients using calcipotriol foam achieved a treatment success rate of 53% after four weeks compared to 14.9% for those using a vehicle alone .

- Combination Therapy : Calcipotriol is frequently combined with betamethasone dipropionate to enhance therapeutic efficacy. This combination leverages the anti-inflammatory effects of corticosteroids alongside the keratinocyte differentiation properties of calcipotriol .

Alopecia Areata

Emerging evidence suggests that calcipotriol may also be beneficial in treating alopecia areata, an autoimmune condition characterized by hair loss. The mechanism is thought to involve modulation of immune responses through vitamin D receptor activation .

Pharmacokinetics

Calcipotriol is rapidly absorbed through the skin and undergoes hepatic metabolism. Its metabolites are less potent than the parent compound but still contribute to its therapeutic effects .

Clinical Studies and Efficacy

Several clinical trials have evaluated the effectiveness and safety of calcipotriol formulations:

| Study Type | Formulation | Treatment Duration | Success Rate (%) |

|---|---|---|---|

| Randomized Controlled Trial | Calcipotriol Foam | 4 weeks | 53% |

| Randomized Controlled Trial | Calcipotriol/Betamethasone Gel | 8 weeks | 44.5% |

| Comparative Study | Calcipotriol Ointment vs Clobetasol | 12 weeks | Faster response with calcipotriol |

These studies consistently show that calcipotriol formulations outperform placebo and often achieve comparable or superior results compared to traditional corticosteroids like clobetasol .

Safety Profile

Calcipotriol is generally well-tolerated, with few adverse effects reported. Common side effects include local irritation and photosensitivity; however, serious systemic effects are rare when used as directed . Contraindications include hypersensitivity reactions and conditions leading to hypercalcemia.

Mécanisme D'action

Calcipotriol (hydrate) exerts its effects by binding to the vitamin D receptor (VDR), a member of the steroid/thyroid receptor superfamily . This binding modulates the transcription of genes involved in cell differentiation and proliferation . In psoriasis, calcipotriol (hydrate) reduces the number of new skin cells produced and promotes the maturation of existing cells, thereby alleviating the symptoms of the condition . The precise mechanism of action is not fully understood, but it is believed to involve the regulation of calcium metabolism and the modulation of immune responses .

Comparaison Avec Des Composés Similaires

Le calcipotriol (hydrate) est similaire à d'autres analogues de la vitamine D tels que la calcitriol et la tacalcitol . il est unique en sa capacité à moduler sélectivement le VDR avec des effets minimes sur le métabolisme du calcium . Cela en fait une option plus sûre et plus efficace pour une utilisation à long terme dans le traitement du psoriasis . D'autres composés similaires comprennent le paricalcitol et le maxacalcitol, qui sont également utilisés dans le traitement de diverses affections cutanées .

Activité Biologique

Calcipotriol monohydrate, a synthetic analog of vitamin D3, is primarily used in the treatment of psoriasis due to its ability to modulate skin cell growth and immune responses. This article delves into its biological activity, mechanisms of action, and clinical efficacy based on diverse research findings.

Calcipotriol (also known as calcipotriene) exhibits a high affinity for the vitamin D receptor (VDR), which is crucial for its biological activity. Unlike natural vitamin D, calcipotriol has minimal effects on calcium homeostasis, making it safer for long-term use in dermatological applications. The compound influences various cellular processes, including:

- Keratinocyte Proliferation : Calcipotriol reduces hyperproliferation of keratinocytes, promoting normal differentiation and apoptosis in psoriatic lesions .

- Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines such as IL-17A and IL-22, which are implicated in psoriasis pathogenesis. This action helps in reducing inflammation and erythema associated with the disease .

- Immune Regulation : The drug modulates T cell activity, promoting a balance between regulatory T cells and pro-inflammatory cells, thereby enhancing the anti-inflammatory response .

In Vitro Studies

In vitro studies have shown that calcipotriol can significantly alter gene expression related to cell differentiation and immune responses. For instance:

- Impact on IL-8 Expression : When human keratinocytes (NHEK cells) were treated with calcipotriol in the presence of IL-17A or IL-22, a dose-dependent suppression of IL-8 mRNA expression was observed .

- Natural Killer (NK) Cells Activation : Calcipotriol treatment enhances NK cell activity by upregulating surface receptors involved in cytotoxicity, indicating its potential role in immune modulation beyond skin cells .

Clinical Efficacy

Calcipotriol is frequently combined with betamethasone dipropionate to enhance its therapeutic effects. Clinical trials have demonstrated that this combination therapy is more effective than either agent alone:

Safety Profile

The safety profile of this compound is generally favorable. Common side effects include local irritation and dermatitis; however, serious adverse effects are rare. Long-term studies indicate no significant increase in risk for skin malignancies compared to untreated psoriasis patients .

Case Studies

- Case Study on Combination Therapy : A study involving patients with moderate to severe plaque psoriasis treated with a combination of calcipotriol and betamethasone showed significant improvements in quality of life metrics alongside clinical efficacy measures .

- Long-term Efficacy : A longitudinal study followed patients using calcipotriol for over a year, noting sustained remission rates and minimal rebound effects upon cessation of therapy .

Propriétés

Numéro CAS |

147657-22-5 |

|---|---|

Formule moléculaire |

C27H42O4 |

Poids moléculaire |

430.6 g/mol |

Nom IUPAC |

5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |

InChI |

InChI=1S/C27H40O3.H2O/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2;/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3;1H2/t17?,22?,23?,24?,25?,26?,27-;/m1./s1 |

Clé InChI |

XBKHACNRWFKJNC-UUCFEXIBSA-N |

SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |

SMILES isomérique |

CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |

SMILES canonique |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Calcipotriol Monohydrate; Calcipotriene; |

Origine du produit |

United States |

A: Calcipotriene is a synthetic vitamin D3 analog that binds to the Vitamin D receptor (VDR). [, , ] This binding modulates the expression of genes involved in keratinocyte proliferation and differentiation, leading to normalization of these processes, which are dysregulated in psoriasis. [, , ] Additionally, Calcipotriene has been shown to influence cytokine production, leading to a decrease in pro-inflammatory interleukin-8 (IL-8) and an increase in anti-inflammatory interleukin-10 (IL-10) within psoriatic lesions. []

A: Calcipotriene has the molecular formula C27H34O3 and a molecular weight of 410.57 g/mol. []

A: Standard doses of UVA radiation can inactivate Calcipotriene, so it should be applied after, not before, UVA treatment when used in combination therapy. [, ]

A: Calcipotriene is a synthetic analog of the naturally occurring 1,25-dihydroxyvitamin D3. [, , ] Its structure allows it to bind to the vitamin D receptor (VDR), mimicking the effects of the natural ligand and leading to its therapeutic benefits in psoriasis. [, , ]

A: Calcipotriene is available in ointment, cream, scalp solution, and foam formulations. [, , , ] Cream formulations tend to be more cosmetically acceptable and less likely to stain than ointments, potentially impacting patient preference. [] Notably, a foam formulation of Calcipotriene has shown greater efficacy than a vehicle foam in treating scalp psoriasis over an 8-week period. []

A: Numerous randomized controlled trials have demonstrated the efficacy of Calcipotriene in treating psoriasis. [, , , , , , , , , , , , , , , ] These studies have shown its effectiveness in reducing plaque elevation, scaling, erythema, and overall lesion severity. [, , , , , , , , , , , , , , , ]

A: Yes, studies have shown that combining Calcipotriene with other treatments, such as topical corticosteroids, phototherapy (UVB, PUVA), or systemic agents like acitretin, cyclosporine, and methotrexate, can enhance efficacy compared to monotherapy. [, , , , , , , , , ] Additionally, some studies suggest that combination therapy may allow for a reduction in the required dosage of the other treatments, potentially minimizing their associated risks. [, , , , , , , , , ]

A: The most common side effect of Calcipotriene is mild skin irritation, particularly when applied to sensitive areas like the face. [, ] This irritation can often be managed by adjusting the frequency of application or using a different formulation. [, ]

A: High-performance liquid chromatography (HPLC) is commonly employed to evaluate the purity and stability of Calcipotriene in pharmaceutical formulations. [, ]

A: Alternative treatments for psoriasis include: * Topical Corticosteroids: These are often used as first-line therapy for their anti-inflammatory and anti-proliferative effects. [, , , ] * Tazarotene: Another topical agent, tazarotene is a retinoid that regulates keratinocyte proliferation and differentiation. [, ] * Phototherapy: This involves exposing the skin to ultraviolet (UV) light, either UVB or PUVA (psoralen plus UVA), to reduce inflammation and slow skin cell growth. [, , , ] * Systemic Medications: For more severe cases, oral or injectable medications such as methotrexate, cyclosporine, or biologic agents may be prescribed. [, , , ]

A: While the per-gram cost of Calcipotriene may be higher than some topical corticosteroids, the overall cost of therapy can be comparable when considering factors like treatment duration and potential for reducing the need for stronger medications. []

A: Calcipotriene was approved for the treatment of psoriasis in the early 1990s. [, , ] Its introduction marked a significant advancement in psoriasis therapy by offering a non-steroidal topical treatment option with a different mechanism of action. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.